molecular formula C10H10O4 B2514234 2-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 25476-44-2

2-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No.: B2514234
CAS No.: 25476-44-2
M. Wt: 194.186
InChI Key: VUNWUTPFVAAMOC-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)propanoic acid is a synthetic compound belonging to the class of benzodioxoles. This compound is characterized by a benzodioxole ring attached to a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:

    Formation of Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of Propanoic Acid Moiety: The benzodioxole ring is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

Scientific Research Applications

Biological Activities

Research indicates that 2-(2H-1,3-benzodioxol-5-yl)propanoic acid exhibits various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
  • Antimicrobial Properties : Investigated for potential antimicrobial effects against various pathogens.

Applications in Medicinal Chemistry

The compound is being explored for its potential roles in pharmacological applications:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialPotential activity against bacteria and fungi
AnticancerShows promise in inhibiting cancer cell proliferation

Case Studies

Several studies have highlighted the compound's efficacy in various applications:

  • Inhibition of COX Enzymes : A study demonstrated that derivatives of benzodioxole compounds showed better inhibition of COX1 and COX2 enzymes compared to traditional NSAIDs like ketoprofen. The results indicated a selectivity ratio favoring COX2 inhibition .
  • Anticancer Research : In vitro studies on cancer cell lines (e.g., HeLa cells) revealed that compounds with similar structures exhibited cytotoxic activity, suggesting that this compound could be further developed as an anticancer agent .
  • Neuroprotective Properties : Research into related compounds has indicated neuroprotective effects relevant to conditions like Alzheimer's disease, supporting further investigation into the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure with additional methoxy groups.

    2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid: Contains an amino group instead of a carboxylic acid group.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)propanoic acid is unique due to its specific combination of the benzodioxole ring and propanoic acid moiety, which imparts distinct chemical and biological properties. Its potential as a COX inhibitor and its versatility in chemical synthesis make it a valuable compound for research and industrial applications .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)propanoic acid is a synthetic compound that has attracted attention for its potential biological activities. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), this compound has been investigated for various pharmacological properties, including enzyme inhibition and cytotoxicity against cancer cells. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring linked to a propanoic acid moiety, which contributes to its biological activity. Its chemical structure can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By reducing prostaglandin synthesis, it may exert anti-inflammatory effects similar to traditional NSAIDs. Additionally, it has shown potential cytotoxic effects on various cancer cell lines.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor of COX enzymes. A study demonstrated that compounds with a benzodioxole moiety exhibited better selectivity for COX-2 over COX-1 compared to Ketoprofen, suggesting a promising therapeutic profile for inflammatory conditions .

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
This compoundModerateHighFavorable

Cytotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against HeLa cells with an IC50 value indicating effective concentrations that are lower than those required for COX inhibition . The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)
HeLa15
MDA-MB 23120
Caco212
HCT11618

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Studies : In a controlled experiment involving animal models of arthritis, administration of the compound resulted in reduced swelling and pain, comparable to established NSAIDs.
  • Cancer Research : In vitro assays on breast and colorectal cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations that did not affect normal fibroblast cells, indicating selective cytotoxicity.
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active site of COX enzymes, further elucidating its mechanism of action and supporting its potential as a lead compound in drug development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWUTPFVAAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25476-44-2
Record name 2-(1,3-dioxaindan-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate (2R:2S=1:4, 3.65 g) and 10% palladium on activated carbon (1.0 g) in methanol (50 ml) and water (5 ml) was shaken under hydrogen atmosphere (3 atmospheric pressure) at ambient temperature for 1 hour. The catalyst was filtered through a bed of celite and the filtrate was evaporated in vacuo. The residue was diluted with AcOEt (ethyl acetate) and the organic layer was washed with brine. Drying, filtering and removal of the solvents afforded (2RS)-3-(1-tert-butoxycarbonyl)-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionic acid (2R:2S=1:4) (2.63 g) as a white solid.
Name
benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 50 g. of 3,4-methylenedioxycinnamic acid in 200 ml. of a 2 N potassium carbonate solution in a Parr shaker was added 0.5 g. of a five percent palladium on carbon catalyst. Hydrogen was introduced into the reactor to a pressure of 30 psig. The reaction was allowed to proceed until 0.26 moles of hydrogen were taken up (about 4 hours). At the completion of the reaction the mixture was filtered to remove the catalyst. Acidification of the mixture resulted in the precipitation of the desired 3,4-methylenedioxyphenylpropionic acid in 95 percent yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.26 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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